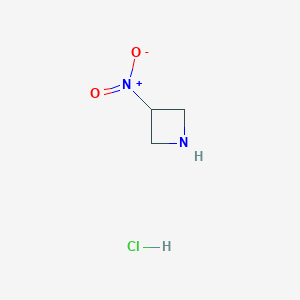

3-Nitroazetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-nitroazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c6-5(7)3-1-4-2-3;/h3-4H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQYZVKHKMSHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231675-38-8 | |

| Record name | 3-nitroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Influence of the Nitro Group

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in medicinal chemistry. Its inherent ring strain, greater than that of its five- and six-membered counterparts (pyrrolidine and piperidine, respectively), yet more stable and manageable than the three-membered aziridine ring, imparts unique conformational constraints and reactivity profiles.[1][2][3][4] This balance of stability and reactivity makes azetidines valuable building blocks in the design of novel therapeutics.[5][6] The introduction of a nitro group at the 3-position of the azetidine ring, and its subsequent formulation as a hydrochloride salt, yields 3-nitroazetidine hydrochloride, a compound with intriguing and potentially powerful chemical properties for drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties of 3-nitroazetidine hydrochloride, delving into its synthesis, physicochemical characteristics, reactivity, and spectroscopic signature. By understanding the interplay between the strained azetidine core and the potent electron-withdrawing nitro functionality, researchers can better leverage this molecule in the synthesis of complex and biologically active compounds.

Physicochemical Properties

The hydrochloride salt of 3-nitroazetidine is expected to be a crystalline solid with appreciable solubility in polar solvents such as water, methanol, and DMSO.[5][7][8] The presence of the nitro group significantly influences the electronic properties of the azetidine ring, impacting its basicity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₂O₂·HCl | Calculated |

| Molecular Weight | 138.56 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[5][8] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from related compounds[5][7][8] |

| Melting Point | Not available; likely to be a high-melting solid | Inferred from related compounds[6] |

| pKa (of the azetidinium ion) | Expected to be lower than that of azetidine hydrochloride due to the electron-withdrawing nitro group | Chemical principles |

Synthesis of 3-Nitroazetidine Hydrochloride: A Proposed Synthetic Pathway

A common method for converting alcohols to nitroalkanes involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a nitrite source. A Mitsunobu reaction provides a mild and effective way to achieve this transformation.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-nitroazetidine hydrochloride.

Experimental Protocol:

-

N-Protection of 3-Hydroxyazetidine Hydrochloride:

-

To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.

-

Causality: The Boc protecting group is essential to prevent the secondary amine of the azetidine from reacting in the subsequent Mitsunobu step.

-

-

Mitsunobu Reaction for Nitration:

-

Dissolve N-Boc-3-hydroxyazetidine and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) to the mixture.

-

Add nitromethane as the nucleophile.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture and purify the crude product (N-Boc-3-nitroazetidine) by flash chromatography.

-

Causality: The Mitsunobu reaction provides a stereospecific inversion of the alcohol-bearing carbon, though in this achiral case, it serves as a mild method for activating the hydroxyl group for nucleophilic substitution by the nitronate anion formed in situ from nitromethane.

-

-

Deprotection to Yield 3-Nitroazetidine Hydrochloride:

-

Dissolve the purified N-Boc-3-nitroazetidine in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (or bubble HCl gas through the solution) at 0 °C.

-

Stir the reaction at room temperature. The product should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 3-nitroazetidine hydrochloride.

-

Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the presence of HCl ensures the final product is isolated as its stable hydrochloride salt.

-

Reactivity of 3-Nitroazetidine Hydrochloride

The reactivity of 3-nitroazetidine hydrochloride is governed by two key structural features: the strained four-membered ring and the strongly electron-withdrawing nitro group.

1. Ring-Opening Reactions:

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, although it is more stable than an aziridine ring.[1][2][4] The presence of the electron-withdrawing nitro group at the 3-position is expected to activate the C-N bonds for cleavage.

2. N-Functionalization:

The secondary amine of the azetidine ring is a nucleophile and can undergo various reactions, such as alkylation, acylation, and sulfonylation. To perform these reactions, the hydrochloride salt must first be neutralized with a base to generate the free amine.

3. Chemistry of the Nitro Group:

The nitro group is a versatile functional handle that can undergo several important transformations:

-

Reduction to an Amine: The nitro group can be reduced to a primary amine using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like tin(II) chloride or iron in acidic media. This transformation provides access to 3-aminoazetidine, a valuable building block for further derivatization.

-

Formation of Nitronates (Aci-Nitro Tautomerism): In the presence of a base, the α-proton to the nitro group can be abstracted to form a nitronate anion.[9][10] This nucleophilic species can then participate in C-C bond-forming reactions, such as the Henry (nitroaldol) reaction with aldehydes or ketones, and Michael additions to α,β-unsaturated carbonyl compounds.[10][11]

Illustrative Reactivity Pathways:

Caption: Key reactivity pathways of the 3-nitroazetidine free base.

Spectroscopic Characterization

The structure of 3-nitroazetidine hydrochloride can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the non-equivalent methylene protons of the azetidine ring and the proton at the 3-position. The proton alpha to the nitro group will likely appear as a downfield multiplet due to the deshielding effect of the nitro group. The N-H proton will be broadened and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the azetidine ring carbons. The carbon bearing the nitro group (C3) will be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[12] Additionally, N-H stretching vibrations will be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (3-nitroazetidine) upon loss of HCl. Fragmentation patterns may involve cleavage of the azetidine ring.

Safety and Handling

While a specific safety data sheet for 3-nitroazetidine hydrochloride is not available, precautions should be taken based on the known hazards of related compounds.

-

Azetidine hydrochloride is known to cause skin and serious eye irritation.[13][14][15]

-

Nitroalkanes can be toxic and should be handled with care.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

Conclusion

3-Nitroazetidine hydrochloride is a fascinating molecule that combines the unique steric and electronic properties of the strained azetidine ring with the versatile reactivity of the nitro group. While not as commonly cited as other azetidine derivatives, its potential as a building block in medicinal chemistry and organic synthesis is significant. The ability to transform the nitro group into an amine or use it as a handle for C-C bond formation, coupled with the reactivity of the azetidine nitrogen, opens up a wide array of possibilities for the synthesis of novel and complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Research With Rutgers. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

PharmaCompass.com. 3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. [Link]

-

PubChem. Azetidine hydrochloride | C3H8ClN | CID 12308726. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

ResearchGate. (2016). Novel Reagent for the Spectrophotometric Determination of Ranitidine Hydrochloride. [Link]

-

Advancion. NITROALKANES AND DERIVATIVES. [Link]

-

YouTube. (2022). Chemical reactions of nitroalkanes : 01 | Nitro compounds - Bsc 2nd year organic chemistry. [Link]

-

Sciencemadness Discussion Board. (2008). 1,3,3-Trinitroazetidine (TNAZ). [Link]

- Google Patents. US5336784A - Synthesis of 1,3,3-trinitroazetidine.

-

ACS Publications. Synthesis of 1,3,3-Trinitroazetidine via the Oxidative Nitrolysis of N-p-Tosyl-3-azetidinone Oxime. [Link]

-

Four-Membered Heterocycles. 1.2 Azetidinones (~-Lactams). [Link]

-

Wiley-VCH. 1 Synthesis of Nitroalkanes. [Link]

-

Journal of Food and Drug Analysis. Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 8. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. advancionsciences.com [advancionsciences.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

Technical Monograph: Synthesis of 3-Nitroazetidine Hydrochloride

Executive Summary

3-Nitroazetidine hydrochloride represents a critical scaffold in the development of High Energy Density Materials (HEDM) and strained pharmacophores. As a precursor to 1,3,3-trinitroazetidine (TNAZ) , its synthesis requires navigating the high ring strain of the azetidine system (~26 kcal/mol) while introducing an energetic nitro group.

This guide details the Archibald-Gilardi Route , widely regarded as the "Gold Standard" for scalability and isotopic purity. Unlike direct nitration methods which often lead to ring fragmentation, this route utilizes a functional group interconversion strategy starting from a stable N-protected precursor.

Critical Safety Advisory

WARNING: Azetidine derivatives, particularly nitro-substituted variants, are potentially explosive. 3-Nitroazetidine is an energetic material precursor. All reactions involving oxidative nitration must be performed behind blast shields with strict temperature control.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the tert-butyl protecting group, which prevents ring opening during the harsh oxidative nitration step. The synthesis effectively "builds" the nitro functionality onto a pre-formed ring.

Caption: Retrosynthetic logic relying on late-stage deprotection of the strained ring.

Detailed Experimental Protocol

Phase 1: Construction of the Azetidine Ring

The synthesis begins with the formation of 1-tert-butyl-3-azetidinol . The tert-butyl group is essential; it provides steric bulk to stabilize the nitrogen lone pair, preventing polymerization.

-

Reagents: tert-Butylamine, Epichlorohydrin.

-

Mechanism: Double nucleophilic displacement.

-

Protocol:

-

Reflux tert-butylamine (excess) with epichlorohydrin in acetonitrile for 72 hours.

-

The intermediate salt is treated with solid KOH to effect the second cyclization.

-

Purification: Distillation (bp 60–62 °C at 0.5 mmHg).

-

Phase 2: Functional Group Interconversion (Alcohol → Oxime)

The hydroxyl group must be converted to an oxime to facilitate the introduction of the nitro group.

-

Swern Oxidation: Treat 1-tert-butyl-3-azetidinol with DMSO/Oxalyl Chloride at -78°C to yield 1-tert-butyl-3-azetidinone .

-

Oximation: React the ketone with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate in ethanol.

-

Observation: The oxime precipitates as a white solid (mp 140–142 °C).

-

Phase 3: Oxidative Nitration (The Critical Step)

This step converts the oxime directly to the nitro compound. The use of HOF·MeCN (Hypofluorous acid-acetonitrile complex) is the most efficient method, though peracetic acid can be used with lower yields.

-

Reaction: R=N-OH + [O] → R-CH-NO2

-

Protocol (HOF·MeCN Method):

-

Generate HOF in situ by passing dilute Fluorine gas (10% in N₂) through aqueous acetonitrile at 0°C.

-

Add the Oxime solution slowly to the oxidizing mixture.

-

Quench: Neutralize with saturated NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM).

-

Result: 1-tert-butyl-3-nitroazetidine .

-

Phase 4: N-Deprotection & Salt Formation

Removal of the bulky tert-butyl group requires the "ACE-Cl" (1-Chloroethyl chloroformate) method, which is superior to catalytic hydrogenation for nitro-compounds (avoiding reduction of the nitro group).

-

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

-

Protocol:

-

Dissolve 1-tert-butyl-3-nitroazetidine in dry dichloroethane (DCE).

-

Add ACE-Cl (1.2 eq) dropwise at 0°C, then reflux for 3 hours.

-

Intermediate: This forms the carbamate intermediate.

-

Evaporate solvent to dryness.

-

Redissolve residue in Methanol and reflux for 1 hour (Methanolysis).

-

Crystallization: Cool to precipitate 3-Nitroazetidine Hydrochloride .

-

Process Workflow & Logic

The following diagram illustrates the chemical causality and reaction conditions for the forward synthesis.

Caption: Forward synthesis workflow highlighting the critical oxidative nitration step.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Overall Yield | 25 – 35% | From azetidinol start. |

| Melting Point | 101 – 102 °C (Free base) | HCl salt decomposes >180°C. |

| Ring Strain | ~26 kcal/mol | High reactivity to nucleophiles. |

| Density | 1.86 g/cm³ (TNAZ ref) | High density is key for HEDM. |

| Hazards | Skin/Eye Irritant, Energetic | Store under inert gas, <25°C. |

References

-

Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920–2924. Link

-

Olah, G. A., Ramaiah, P., Lee, C. S., & Prakash, G. K. (1992).[1] Convenient Oxidation of Oximes to Nitro Compounds with Sodium Perborate in Glacial Acetic Acid.[1] Synlett, 1992(04), 337–339. Link

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K., & Lubell, W. D. (2004).[2][3] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[2][3] The Journal of Organic Chemistry, 69(18), 6131–6133.[2] Link

- Dave, P. R., & Forohar, F. (1996). Nitration of strained heterocycles. Journal of Organic Chemistry.

Sources

Technical Deep Dive: The High-Energy Reactivity Landscape of the 3-Nitroazetidine Moiety

The following technical guide details the reactivity, synthesis, and application of the 3-nitroazetidine moiety.

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Energetic Materials Scientists, and Medicinal Chemists.

Executive Summary

The 3-nitroazetidine moiety represents a unique intersection of high ring strain (~25 kcal/mol) and electron-deficient functionalization. While historically pigeonholed as a precursor to the melt-cast explosive 1,3,3-trinitroazetidine (TNAZ) , this scaffold possesses a distinct reactivity profile governed by the acidity of the C3-proton and the electrophilicity of the strained ring. This guide dissects the moiety’s behavior, offering validated protocols for its synthesis, functionalization, and handling.

Structural & Electronic Fundamentals

The 3-nitroazetidine core is defined by two competing electronic forces:

-

Ring Strain (Geometric): The azetidine ring possesses significant angle strain (

nominal vs. -

Inductive Destabilization (Electronic): The nitro group at C3 is strongly electron-withdrawing. This renders the proton at C3 highly acidic (

approx. 8–10 in DMSO), creating a stable carbanion (nitronate) upon deprotonation.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication |

| Ring Strain Energy | ~25.4 kcal/mol | High reactivity toward nucleophiles; thermal sensitivity. |

| C3-H Acidity | High (pKa < 12) | Facile deprotonation to form reactive nitronates. |

| Density | High (>1.6 g/cm³ for polynitro derivatives) | Critical for detonation velocity in energetic applications. |

| Thermal Stability | Moderate (< 200°C decomp) | Requires careful temperature control during synthesis. |

Synthetic Architectures: Accessing the Core

The construction of the 3-nitroazetidine ring is non-trivial due to the difficulty of closing a 4-membered ring containing a bulky nitro group. The Archibald-Coburn Route remains the gold standard for accessing this moiety.

Pathway Visualization

The following diagram outlines the logical flow from acyclic precursors to the cyclized 3-nitroazetidine core and its subsequent divergence into energetic or medicinal derivatives.

Caption: Synthetic workflow from acyclic nitroalkanes to the 3-nitroazetidine core and its derivatives.

Reactivity Mode A: C3-Functionalization (The Energetic Path)

The most technically demanding transformation is the conversion of the mono-nitro moiety to the gem-dinitro functionality (found in TNAZ). This exploits the acidity of the C3 proton.

Mechanism: Oxidative Nitration (Shechter-Kaplan)

-

Deprotonation: Treatment with a base generates the nitronate anion.

-

Oxidation: An oxidant (typically persulfate or ferricyanide) converts the nitronate into a radical or cation species.

-

Nitration: Attack by nitrite (

) yields the gem-dinitro product.

Protocol 1: Oxidative Nitration of 1-t-butyl-3-nitroazetidine

This protocol synthesizes 1-t-butyl-3,3-dinitroazetidine, a stable precursor to TNAZ.[1]

Reagents:

-

Substrate: 1-t-butyl-3-nitroazetidine (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 20% aq. solution

-

Oxidant: Sodium Persulfate (

) + Potassium Ferricyanide ( -

Nitrating Agent: Sodium Nitrite (

)[2]

Step-by-Step Methodology:

-

Nitronate Formation (Self-Validation Step): Dissolve 1-t-butyl-3-nitroazetidine in water at 0°C. Slowly add NaOH (1.1 eq).

-

Validation: The solution should turn yellow/orange, indicating the formation of the soluble nitronate salt. If precipitation occurs, the deprotonation is incomplete.

-

-

Oxidant Preparation: In a separate vessel, prepare a solution of

(5 eq), -

Controlled Addition: Add the nitronate solution dropwise to the oxidant mixture at 0–5°C.

-

Critical Control: Do not allow temperature to exceed 10°C to prevent ring decomposition.

-

-

Reaction & Quench: Stir for 30–60 minutes. The product, 1-t-butyl-3,3-dinitroazetidine, will often precipitate or oil out as the reaction proceeds.

-

Workup: Extract with methylene chloride (

). Wash with water and brine. Dry over

Causality: The ferricyanide acts as an electron-transfer catalyst, lowering the activation energy for the oxidation of the nitronate, preventing the harsh conditions usually required for direct nitration which would destroy the strained ring.

Reactivity Mode B: Nucleophilic Ring Opening

While the nitro group activates the C3 position, the ring strain activates the C2/C4 positions toward nucleophilic attack.

The "Spring-Loaded" Risk

Under acidic conditions or in the presence of Lewis acids, the ring nitrogen can be protonated/coordinated, forming a highly electrophilic azetidinium species.

-

Scenario: Attempting to remove the t-butyl protecting group with strong Lewis acids (e.g.,

) often leads to ring opening. -

Mitigation: Use mild deprotection strategies (e.g., oxidative deprotection with ceric ammonium nitrate or rearrangement protocols) if the ring system must be preserved.

Diagram: Ring Opening Pathways

Caption: Pathway showing Lewis Acid-mediated ring opening, a primary failure mode in synthesis.

Reactivity Mode C: Reduction to 3-Aminoazetidine

In medicinal chemistry, the 3-aminoazetidine moiety is a valuable bioisostere for 3-aminopyrrolidine, offering altered vectors for solubility and metabolic stability.

Protocol 2: Catalytic Hydrogenation

Direct reduction of the nitro group without opening the ring.

Reagents:

-

Catalyst: 10% Pd/C (wet basis to minimize ignition risk)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source:

gas (balloon pressure, ~1 atm)

Methodology:

-

Preparation: Dissolve the substrate in methanol. Purge the vessel with nitrogen.

-

Catalyst Addition: Add Pd/C (10 wt% loading).

-

Hydrogenation: Introduce

via balloon. Stir vigorously at Room Temperature (RT).-

Self-Validation: Monitor H2 uptake. Reaction is typically complete when uptake ceases (1-3 hours).

-

Caution: Do not heat. Elevated temperatures (>40°C) combined with Pd/C can facilitate hydrogenolysis of the strained C-N bonds (ring opening).

-

-

Filtration: Filter through a Celite pad to remove catalyst.

-

Isolation: Concentrate the filtrate to yield the 3-aminoazetidine.

Safety & Handling

Working with 3-nitroazetidine and its derivatives requires strict adherence to energetic materials safety protocols.

-

Explosive Potential: While mono-nitroazetidines are generally stable, polynitro derivatives (like TNAZ) are secondary explosives.

-

Exotherm Control: The oxidative nitration step (Protocol 1) is highly exothermic. Run on small scale (<1g) first.

-

Shielding: Always use blast shields when isolating dry polynitroazetidines.

References

-

Archibald, T. G., et al. (1990).[8][9] "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry. [Link]

- Coburn, M. D., & Hiskey, M. A. (1994). "Method of synthesizing 1,3,3-trinitroazetidine." U.S.

-

Sikder, A. K., et al. (2001). "1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: Synthesis, characterization and applications." Journal of Hazardous Materials. [Link]

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [Link]

Sources

- 1. US5336784A - Synthesis of 1,3,3-trinitroazetidine - Google Patents [patents.google.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Synthesis of 3,3-dinitroazetidine (Patent) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,3-Trinitroazetidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Chemistry of 3-Nitroazetidine Hydrochloride as a Precursor for 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, combined with its ability to introduce a three-dimensional character into otherwise flat molecules, makes it a valuable tool for modulating the pharmacological properties of drug candidates.[1][2] 3-Substituted azetidines, in particular, are of significant interest as they allow for the precise placement of functional groups that can interact with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] However, the synthesis of these valuable building blocks can be challenging due to the inherent ring strain of the azetidine core.[1]

This application note explores the potential of 3-nitroazetidine hydrochloride as a versatile starting material for the synthesis of a variety of 3-substituted azetidines via nucleophilic substitution reactions. We will delve into the underlying chemical principles, propose detailed reaction protocols, and discuss the potential applications of the resulting products in drug discovery.

The Reactivity of 3-Nitroazetidine: A Tale of Two Activation Modes

The presence of a nitro group at the 3-position of the azetidine ring significantly influences its reactivity. The strong electron-withdrawing nature of the nitro group polarizes the C-N bond, making the C3 carbon highly electrophilic and susceptible to nucleophilic attack.[5] In the case of 3-nitroazetidine hydrochloride, the azetidine nitrogen is protonated, which further enhances the electrophilicity of the ring carbons by preventing the nitrogen's lone pair from donating electron density into the ring. This dual activation suggests that the nitro group could potentially serve as a leaving group in a nucleophilic substitution reaction.

However, direct reactions with the hydrochloride salt can be complicated by the acidic nature of the substrate and potential side reactions. A more practical and controlled approach involves the use of an N-protected derivative, such as 1-Boc-3-nitroazetidine . The tert-butyloxycarbonyl (Boc) protecting group neutralizes the basicity of the azetidine nitrogen, improves solubility in organic solvents, and prevents unwanted side reactions at the nitrogen atom, allowing for cleaner and more efficient substitution at the C3 position.[6][7] Following the substitution reaction, the Boc group can be readily removed under acidic conditions to yield the desired 3-substituted azetidine as its hydrochloride salt.

Figure 1: Proposed synthetic strategy for 3-substituted azetidines.

Synthesis of 1-Boc-3-nitroazetidine

While the direct synthesis of 1-Boc-3-nitroazetidine is not extensively documented, a plausible route could involve the nitration of a suitable N-Boc protected precursor, such as 1-Boc-azetidin-3-ol or a derivative with a good leaving group at the 3-position. Alternatively, one could envision the synthesis starting from a nitro-containing acyclic precursor followed by cyclization. For the purpose of these application notes, we will assume the availability of 1-Boc-3-nitroazetidine as the starting material for the subsequent nucleophilic substitution reactions.

Reactions of 1-Boc-3-nitroazetidine with Nucleophiles

The reaction of 1-Boc-3-nitroazetidine with nucleophiles is anticipated to proceed via a nucleophilic substitution mechanism, where the nitro group is displaced. While the nitro group is not a classical leaving group in aliphatic systems, its strong electron-withdrawing character can stabilize a transition state with developing negative charge, making substitution possible under appropriate conditions. The reaction likely follows an SN2-type pathway, involving a backside attack of the nucleophile on the C3 carbon.[8][9]

Figure 2: Proposed SN2 mechanism for nucleophilic substitution.

Reactions with N-Nucleophiles: Synthesis of 3-Aminoazetidines

3-Aminoazetidines are valuable building blocks in medicinal chemistry, appearing in a number of kinase inhibitors and other drug candidates.[10][11] The reaction of 1-Boc-3-nitroazetidine with primary or secondary amines is a potential route to these important scaffolds.

Proposed General Protocol for N-Arylation/N-Alkylation:

-

To a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the desired primary or secondary amine (1.2-2.0 equiv).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-aminoazetidine derivative.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and facilitate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.

-

Base: A non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. The choice of base (e.g., an organic amine like DIPEA or an inorganic base like K₂CO₃) may depend on the pKa of the nucleophile and the desired reaction temperature.

-

Temperature: Heating is likely necessary to overcome the activation energy for the displacement of the nitro group.

Table 1: Proposed Scope of N-Nucleophiles

| Nucleophile (R¹R²NH) | Expected Product | Potential Yield | Notes |

| Morpholine | 1-Boc-3-(morpholin-4-yl)azetidine | Moderate to Good | A common heterocyclic amine in drug discovery. |

| Piperidine | 1-Boc-3-(piperidin-1-yl)azetidine | Moderate to Good | Another frequently used cyclic amine. |

| Benzylamine | 1-Boc-3-(benzylamino)azetidine | Moderate | A primary amine that would lead to a secondary amine product. |

| Aniline | 1-Boc-3-(phenylamino)azetidine | Low to Moderate | Aromatic amines are generally less nucleophilic. |

Reactions with S-Nucleophiles: Synthesis of 3-Thioazetidines

Azetidines containing a sulfur linkage at the 3-position are of interest for their potential biological activities and as synthetic intermediates.[12] Thiols are excellent nucleophiles and are expected to react readily with 1-Boc-3-nitroazetidine.

Proposed General Protocol for Thiolation:

-

To a solution of the desired thiol (1.2 equiv) in a solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equiv) at 0 °C to generate the thiolate anion.

-

Add a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 1-Boc-3-thioazetidine.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. The choice of base will depend on the pKa of the thiol.

-

Temperature: The reaction is initiated at a lower temperature to control the exothermicity of the acid-base reaction and then warmed to facilitate the substitution.

Table 2: Proposed Scope of S-Nucleophiles

| Nucleophile (RSH) | Expected Product | Potential Yield | Notes |

| Thiophenol | 1-Boc-3-(phenylthio)azetidine | Good | Aromatic thiols are good nucleophiles. |

| Benzyl mercaptan | 1-Boc-3-(benzylthio)azetidine | Good | Aliphatic thiols are also highly reactive. |

| Ethanethiol | 1-Boc-3-(ethylthio)azetidine | Good | A simple aliphatic thiol. |

Reactions with O-Nucleophiles: Synthesis of 3-Oxyazetidines

The synthesis of 3-alkoxy or 3-aryloxy azetidines can be achieved through the reaction of 1-Boc-3-nitroazetidine with alcohols or phenols. These reactions may require more forcing conditions due to the lower nucleophilicity of oxygen nucleophiles compared to sulfur or nitrogen nucleophiles.

Proposed General Protocol for O-Alkylation/O-Arylation:

-

In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equiv) in a dry polar aprotic solvent like THF or DMF.

-

Add a strong base such as sodium hydride (NaH) (1.5 equiv) at 0 °C to generate the alkoxide or phenoxide.

-

After gas evolution ceases, add a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in the same solvent.

-

Heat the reaction mixture to 60-100 °C and monitor for completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base: A strong base like NaH is necessary to deprotonate the less acidic alcohol or phenol to generate the corresponding nucleophile.

-

Anhydrous Conditions: These reactions must be carried out under anhydrous conditions as the strong base and the resulting nucleophiles are sensitive to water.

Table 3: Proposed Scope of O-Nucleophiles

| Nucleophile (ROH) | Expected Product | Potential Yield | Notes |

| Phenol | 1-Boc-3-phenoxyazetidine | Moderate | Phenoxides are reasonably good nucleophiles. |

| Benzyl alcohol | 1-Boc-3-(benzyloxy)azetidine | Moderate | Alkoxides are stronger bases and good nucleophiles. |

| Methanol | 1-Boc-3-methoxyazetidine | Low to Moderate | May require higher temperatures or longer reaction times. |

Deprotection of the N-Boc Group

The final step in the synthesis of 3-substituted azetidines is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

General Protocol for Boc Deprotection:

-

Dissolve the 1-Boc-3-substituted azetidine in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or methanol.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting 3-substituted azetidine hydrochloride can often be used without further purification or can be purified by recrystallization or trituration with a suitable solvent like diethyl ether.

Figure 3: General workflow for the deprotection of N-Boc-azetidines.

Applications in Drug Development

The 3-substituted azetidines synthesized via the proposed routes are valuable building blocks for the development of new therapeutic agents. For instance, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[3] The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of a molecule's interaction with its biological target, leading to optimized potency and selectivity. The synthetic routes outlined in these notes provide a potential pathway to access a wide range of novel azetidine-based compounds for screening in drug discovery programs.

Conclusion

While direct literature on the nucleophilic substitution of 3-nitroazetidine hydrochloride is limited, established principles of organic chemistry allow for the formulation of plausible and scientifically sound protocols for these transformations. The use of an N-Boc protected intermediate is proposed as a practical strategy to achieve clean and efficient substitution with a variety of nucleophiles. The subsequent deprotection provides access to a diverse array of 3-substituted azetidines, which are highly sought-after scaffolds in modern medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a guide for researchers to explore the synthetic utility of 3-nitroazetidine and its derivatives in the quest for novel bioactive molecules.

References

-

Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

-

Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141. [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

Chemistry LibreTexts. B. What is Nucleophilic Substitution?. [Link]

-

BYJU'S. Nucleophilic Substitution Reaction. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

-

Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 97. [Link]

-

Singh, R. P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Nitroalkanes as nucleophiles in a self-catalytic Michael reaction. [Link]

-

Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923–928. [Link]

-

Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]

-

O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94–97. [Link]

-

ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link]

-

ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

-

Anwar, M. U., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3369. [Link]

-

Reddit. TLC Seperation of N-Boc thiol. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 183. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097–12101. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Bunev, A. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 991. [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

Research & Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

-

YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ResearchGate. Medicinal Importance, Pharmacological Activities and Analytical Aspects of an Isoflavone Glycoside Tectoridin. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

-

Bunev, A. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 991. [Link]

-

National Center for Biotechnology Information. Green Tea (Camellia sinensis): A Review of Its Phytochemistry, Pharmacology, and Toxicology. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Chemistry LibreTexts. Amines as Nucleophiles. [Link]

-

Couty, F., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856–859. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

National Center for Biotechnology Information. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. [Link]

-

National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of 3-Aminoazetidine Hydrochloride via Catalytic Hydrogenation of 3-Nitroazetidine Hydrochloride

Abstract

This application note provides a comprehensive guide for the efficient and safe reduction of 3-nitroazetidine hydrochloride to the corresponding 3-aminoazetidine hydrochloride, a critical building block in contemporary medicinal chemistry. The azetidine motif is a privileged structure in drug discovery, and its 3-amino functionalization offers a key vector for molecular elaboration.[1][2] This document details a robust protocol centered on catalytic hydrogenation, outlining the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical methods for reaction monitoring and product characterization. The provided methodology is designed to be a self-validating system, ensuring high yield and purity for researchers and drug development professionals.

Introduction: The Strategic Importance of 3-Aminoazetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and three-dimensional conformation.[3][4] Specifically, 3-aminoazetidine serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and triple reuptake inhibitors for the treatment of depression.[2][5] The conversion of the nitro group in 3-nitroazetidine to an amine is a pivotal transformation, enabling further synthetic diversification. This guide focuses on catalytic hydrogenation, a widely adopted and scalable method for this reduction.[6][7]

Mechanistic Rationale: Catalytic Hydrogenation of Aliphatic Nitro Compounds

The reduction of a nitro group to a primary amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[6][7][8] The generally accepted mechanism involves the following key stages:

-

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface.

-

Hydrogen Activation: The metal catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on its surface.

-

Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso and hydroxylamine species.

-

Amine Formation: The hydroxylamine intermediate is further reduced to the corresponding primary amine.

-

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst is crucial; Pd/C is highly efficient for the reduction of both aliphatic and aromatic nitro compounds.[6] Raney Nickel is also effective and can be a preferred alternative when dehalogenation is a concern in the substrate.[6][7][9]

Experimental Protocols

This section details a validated protocol for the catalytic hydrogenation of 3-nitroazetidine hydrochloride.

Materials and Equipment

| Reagents | Equipment |

| 3-Nitroazetidine hydrochloride | Hydrogenation apparatus (e.g., Parr shaker) or a two-neck round-bottom flask with a hydrogen balloon |

| 10% Palladium on carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |

| Methanol (MeOH), ACS grade | Vacuum/nitrogen manifold |

| Deionized water | Filtration apparatus (e.g., Büchner funnel with Celite®) |

| Hydrogen gas (high purity) | Rotary evaporator |

| Nitrogen gas (inert) | Standard laboratory glassware |

| Celite® 545 | pH meter or pH paper |

Safety First: Handling Hydrogen and Pyrophoric Catalysts

Hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst like Pd/C.[10][11][12]

-

Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[13][14]

-

Catalyst Handling: Palladium on carbon, especially after the reaction, can be pyrophoric and may ignite upon exposure to air.[10] It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to never let it dry completely.[10]

-

Pressure Safety: When using a high-pressure hydrogenation apparatus, always ensure the equipment is properly maintained and do not exceed the recommended pressure limits.[12][15] A safety screen should be in place.

Detailed Step-by-Step Protocol

The following protocol is for a representative 10 mmol scale reaction.

-

Reactor Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-nitroazetidine hydrochloride (1.38 g, 10 mmol).

-

Inerting the System: Secure the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[11]

-

Solvent and Catalyst Addition: Under a positive flow of nitrogen, add methanol (20 mL) to the flask. In a separate vial, weigh 10% Pd/C (50% wet, ~138 mg, 10 mol% dry weight). Carefully add the catalyst to the reaction mixture under a nitrogen counterflow.

-

Hydrogen Introduction: Replace the nitrogen inlet with a gas inlet adapter connected to a balloon filled with hydrogen. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[11]

-

Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. For a nitro group reduction, it typically takes 3 molar equivalents of H₂.[11]

-

Reaction Work-up: Once the reaction is complete (typically 4-8 hours), carefully evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[11]

-

Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.[10] Caution: Do not allow the catalyst on the Celite® to dry out. Immediately quench the filter cake with water and dispose of it in a designated waste container.[10]

-

Product Isolation: Transfer the filtrate to a clean round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired 3-aminoazetidine hydrochloride. The product can be further purified by recrystallization if necessary.

Process Flow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 10. youtube.com [youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. environmentclearance.nic.in [environmentclearance.nic.in]

- 14. helgroup.com [helgroup.com]

- 15. njhjchem.com [njhjchem.com]

purification of 3-Nitroazetidine hydrochloride by recrystallization

Application Note: High-Purity Recrystallization of 3-Nitroazetidine Hydrochloride

Executive Summary

3-Nitroazetidine hydrochloride (3-NAZ·HCl) is a critical heterocyclic intermediate, primarily utilized in the synthesis of high-performance energetic materials such as 1,3,3-trinitroazetidine (TNAZ) and pharmaceutical scaffolds requiring the azetidine pharmacophore. Synthesis typically involves the deprotection of N-tert-butyl-3-nitroazetidine, yielding a crude product often contaminated with ammonium salts, unreacted precursors, and ring-opened byproducts.

This guide details a Solvent/Anti-Solvent Recrystallization protocol designed to isolate high-purity (>98%) 3-NAZ·HCl. By exploiting the differential solubility between the ionic hydrochloride salt and non-polar organic impurities, this method ensures the removal of destabilizing contaminants while preserving the integrity of the strained azetidine ring.

Chemical Context & Safety Assessment

Compound: 3-Nitroazetidine Hydrochloride CAS: (Analogous to Azetidine HCl: 36520-39-5; Specific Nitro-derivative varies by registry) Structure: A four-membered nitrogen ring with a nitro group at the C3 position, protonated as a chloride salt.

Critical Safety Hazards (Read Before Proceeding)

-

Energetic Instability: The combination of a strained azetidine ring (~26 kcal/mol strain energy) and a nitro group classifies this material as a potential energetic precursor. While the HCl salt is generally more stable than the free base, it must be treated as an explosive hazard.

-

Thermal Sensitivity: Do not heat above 60°C during dissolution. Higher temperatures risk ring-opening decomposition or thermal runaway.

-

Hygroscopicity: The salt is highly hygroscopic. Moisture absorption alters stoichiometry and hampers TNAZ synthesis. All steps must be performed under dry conditions.

Pre-Purification Characterization

Before initiating recrystallization, characterize the crude material to determine the impurity profile.

| Parameter | Crude Specification | Target Specification | Method |

| Appearance | Off-white to yellow sticky solid | White crystalline powder | Visual |

| Purity | 85–90% | >98% | 1H NMR (D2O) |

| Water Content | Variable (Hygroscopic) | <0.5% | Karl Fischer |

| Major Impurity | Ammonium Chloride / Silica | None | Residue on Ignition |

Purification Strategy: The "Methanol-Ether" System

The purification relies on a polarity-driven solubility gradient .

-

Solvent (Methanol/Ethanol): 3-NAZ·HCl is highly soluble in lower alcohols due to ionic interactions.

-

Anti-Solvent (Diethyl Ether/MTBE): The salt is insoluble in ether. Adding ether reduces the dielectric constant of the solution, forcing the ionic salt to crystallize while non-polar organic impurities remain in solution.

Why not water? While soluble in water, removing water requires high heat or lyophilization, which stresses the strained ring. Alcohols are easily removed at low temperatures.

Process Logic Diagram

Figure 1: Workflow for the purification of 3-Nitroazetidine HCl, emphasizing the removal of insolubles prior to crystallization.

Detailed Experimental Protocol

Reagents:

-

Crude 3-Nitroazetidine HCl (10.0 g)

-

Methanol (HPLC Grade, Dry)

-

Diethyl Ether (Anhydrous, BHT stabilized) or MTBE

-

Activated Carbon (Optional, for decolorization)

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.[1]

-

Water bath (set to 45°C).

-

Sintered glass funnel (Porosity M).

-

Schlenk line or Nitrogen atmosphere (Recommended).

Step-by-Step Procedure

-

Dissolution:

-

Place 10.0 g of crude 3-NAZ·HCl into a 100 mL RBF.

-

Add Methanol in small portions (start with 20 mL) while stirring at 40–45°C .

-

Note: Do not boil. Add just enough methanol to dissolve the organic salt. If inorganic salts (e.g., NH4Cl) are present from synthesis, they may remain insoluble.

-

-

Clarification (Filtration):

-

If the solution is dark, add 0.5 g activated carbon and stir for 10 mins.

-

Filter the warm solution through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts and carbon.

-

Collect the filtrate in a clean, dry flask.

-

-

Crystallization (The "Crash" Method):

-

Allow the methanol filtrate to cool to room temperature.

-

Slowly add Diethyl Ether dropwise with vigorous stirring.

-

Observation: The solution will turn turbid (cloud point).[2] Continue adding ether until a persistent precipitate forms (Ratio approx. 1:3 MeOH:Ether).

-

Transfer the flask to a freezer (-20°C) for 4–12 hours to maximize yield.

-

-

Isolation:

-

Filter the cold suspension rapidly using a sintered glass funnel under vacuum.

-

Critical: Minimize exposure to humid air. The cold crystals will attract atmospheric moisture immediately.

-

Wash the filter cake twice with cold Diethyl Ether (2 x 20 mL) to remove surface impurities.

-

-

Drying:

-

Dry the solid in a vacuum desiccator over P2O5 or KOH pellets for 24 hours at room temperature.

-

Do not heat under vacuum to avoid sublimation or decomposition.

-

Post-Purification Validation

Verify the success of the recrystallization using the following metrics.

| Test | Expected Result | Interpretation |

| 1H NMR (D2O) | Clean doublet/multiplet for ring protons (~4.5-5.5 ppm) | Absence of t-butyl peaks (1.3 ppm) confirms deprotection; absence of broad aliphatic peaks confirms purity. |

| Melting Point | Distinct range (Decomposes >150°C*) | Sharp melting behavior indicates high purity. Note: Exact MP depends on heating rate due to decomposition. |

| Chloride Titration | 1:1 Stoichiometry | Confirms the formation of the mono-hydrochloride salt. |

Note on Melting Point: Literature values for nitroazetidine salts vary due to thermal decomposition. TNAZ precursors often exhibit decomposition upon melting. Compare against a known standard if available.

Troubleshooting Guide

-

Problem: No crystals form after adding Ether.

-

Cause: Too much Methanol used (solution too dilute).

-

Solution: Rotary evaporate the methanol to 50% volume and re-add Ether.

-

-

Problem: Product is an oil ("oiling out").

-

Cause: Impurities are lowering the melting point, or Ether was added too quickly.

-

Solution: Re-dissolve in Methanol. Add a seed crystal. Add Ether very slowly. Scratch the glass side to induce nucleation.

-

-

Problem: Product turns yellow/brown upon drying.

-

Cause: Decomposition due to residual acid or moisture.

-

Solution: Ensure the washing ether is anhydrous. Store in the dark at -20°C.

-

References

-

Archibald, T. G., Gilardi, R., & Baum, K. (1990).[3] "Synthesis of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920–2924. Link

- Core Reference: Describes the synthesis and handling of nitroazetidine precursors and the TNAZ target molecule.

- Katritzky, A. R., et al. (2010). "Synthesis of energetic azetidines." Chemical Reviews.

-

Sigma-Aldrich/Merck. "Azetidine Hydrochloride Safety Data Sheet." Link

-

Safety: General handling for azetidine salts.[4]

-

Sources

Advanced Applications in Medicinal Chemistry Library Synthesis: Protocols and Strategies

Abstract

The landscape of medicinal chemistry has shifted from the brute-force combinatorial approaches of the 1990s to sophisticated, high-fidelity library synthesis technologies. This guide details the practical application of modern library synthesis, focusing on High-Throughput Parallel Synthesis (HTPS) and DNA-Encoded Library (DEL) technologies.[1] We provide actionable, field-validated protocols for critical transformations—specifically robust C-C bond formation in parallel formats and aqueous-compatible amide couplings for DNA-tagged substrates—underpinned by mechanistic rationale and rigorous quality control standards.

Strategic Planning for Library Design

Before synthesis begins, the "Design" phase determines the library's success rate. Modern applications prioritize Functional Diversity over mere structural enumeration.

Core Design Philosophies

-

Diversity-Oriented Synthesis (DOS): Targets broad chemical space coverage, ideal for phenotypic screening where the target is unknown.

-

Focused Libraries: Built around a privileged scaffold (e.g., benzimidazole, kinase hinge-binders) to explore Structure-Activity Relationships (SAR) for a specific target class.

-

Fragment-Based Design: Synthesis of low molecular weight (<300 Da) libraries for crystallographic or NMR screening, requiring high solubility and synthetic purity.

The "Scaffold Hopping" Logic

In library design, retaining the pharmacophore while changing the central scaffold is crucial for patentability and improving physicochemical properties (e.g., solubility, metabolic stability).

-

Application: Replacing a flat heteroaromatic core with a sp³-rich saturated heterocycle (e.g., bioisosteres of phenyl rings) to improve Fsp³ character, a metric correlated with clinical success.

High-Throughput Parallel Synthesis (HTPS)

HTPS utilizes automated liquid handling and 96/384-well plate formats to execute 100–1000 reactions simultaneously. Unlike split-and-pool, HTPS maintains spatial separation of compounds, simplifying identification.

Protocol: Robust Parallel Suzuki-Miyaura Coupling (96-Well Plate)

The Suzuki coupling is the workhorse of medicinal chemistry. In a library context, the challenge is generality —finding a single set of conditions that works for electron-rich, electron-poor, and sterically hindered substrates without individual optimization.

Mechanism & Rationale:

-

Catalyst: Pd(OAc)₂ with SPhos.[2] SPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates oxidative addition of aryl chlorides and promotes reductive elimination, even with steric bulk.

-

Base: K₃PO₄ (Potassium Phosphate).[2] It provides a mild buffering effect compared to alkoxides, reducing deboronation side reactions.

-

Solvent: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Materials:

-

96-well deep-well reaction block (polypropylene or glass-lined).

-

Phase separator filter plate (e.g., hydrophobic frit).

-

Reagents: Aryl halides (1.0 equiv), Boronic acids (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv).

Step-by-Step Protocol:

-

Stock Preparation:

-

Prepare 0.2 M stock solutions of all Aryl Halides and Boronic Acids in degassed 1,4-dioxane.

-

Prepare a "Catalyst Master Mix": Mix Pd(OAc)₂ and SPhos in degassed 1,4-dioxane. Stir for 10 min under N₂ to pre-form the active catalyst species.

-

Prepare 1.0 M aqueous K₃PO₄ solution.

-

-

Dispensing (Automated or Multichannel Pipette):

-

Add 50 µL Aryl Halide stock (10 µmol) to each well.

-

Add 75 µL Boronic Acid stock (15 µmol) to corresponding wells.

-

Add 20 µL aqueous K₃PO₄ (20 µmol).

-

Add 10 µL Catalyst Master Mix (0.2 µmol Pd).

-

-

Reaction:

-

Seal plate with a chemically resistant heat seal or heavy-duty silicone mat.

-

Shake vigorously (800 rpm) to emulsify the biphasic mixture.

-

Heat at 80°C for 16 hours in a heating block shaker.

-

-

Work-Up (High-Throughput):

-

Cool plate to room temperature.

-

Dilute each well with 300 µL Ethyl Acetate .

-

Transfer contents to a Phase Separator Plate stacked over a collection plate.

-

Apply gentle vacuum or centrifugation. The hydrophobic frit retains the aqueous layer and salts; the organic phase containing the product passes through.

-

Concentrate the flow-through using a centrifugal evaporator (e.g., Genevac).

-

DNA-Encoded Library (DEL) Technology[1][3][4]

DEL allows the synthesis of billions of compounds in a single tube. The "barcode" (DNA tag) records the synthesis history. The critical constraint is DNA Compatibility : reactions must be aqueous, pH 4–10, and avoid DNA-damaging reagents (e.g., strong acids, electrophiles that alkylate DNA bases).

Protocol: DNA-Compatible Amide Coupling

Standard peptide coupling agents (HATU/HBTU) often hydrolyze too quickly in water or cause DNA adducts. The EDC/HOAt/DIPEA system is superior for sterically hindered acids and maintains DNA integrity.

Mechanism & Rationale:

-

EDC (Carbodiimide): Water-soluble activator.[3] Reacts with carboxylate to form an O-acylisourea.[3]

-

HOAt (1-Hydroxy-7-azabenzotriazole): Reacts with the O-acylisourea to form an activated ester. The pyridine nitrogen in HOAt provides a neighboring group effect (catalysis) that accelerates amine attack, crucial for dilute DNA-conjugated amines.

-

pH Control: Reaction efficiency drops if pH > 8 (hydrolysis) or < 4.5 (protonation of amine).

Materials:

-

DNA-tagged amine (Headpiece or intermediate).

-

Carboxylic Acid building blocks.[4]

-

Buffer: 250 mM MOPS or HEPES (pH 7.5).

Step-by-Step Protocol:

-

Preparation:

-

Dissolve DNA-amine in water/buffer to a concentration of 1 mM .

-

Prepare Carboxylic Acid stocks: 200 mM in DMSO.

-

Prepare EDC/HOAt stock: Mix equal volumes of 400 mM EDC (in water) and 400 mM HOAt (in DMSO) immediately before use.

-

-

Reaction Assembly:

-

To the DNA solution (10 µL, 10 nmol), add:

-

2.5 µL Buffer (MOPS pH 7.5).

-

5 µL Carboxylic Acid stock (100 equiv, 1000 nmol).

-

5 µL EDC/HOAt mix (100 equiv).

-

1 µL DIPEA (diluted to ensure pH stays ~7.5).

-

-

Incubation:

-

Vortex and incubate at 25°C for 2–4 hours .

-

Note: For difficult substrates, a second addition of EDC/HOAt after 2 hours can boost conversion.

-

-

Purification (Ethanol Precipitation):

-

Add 10% volume of 3 M NaOAc (pH 5.2).

-

Add 2.5–3 volumes of cold absolute ethanol .

-

Incubate at -20°C for 30 mins.

-

Centrifuge at 14,000 x g for 30 mins. Remove supernatant.

-

Wash pellet with 70% ethanol. The small molecule-DNA conjugate precipitates; excess reagents remain in the supernatant.

-

Visualizing the Workflows

General Library Synthesis Workflow

This diagram illustrates the decision matrix from design to QC.

Figure 1: Decision logic and workflow for medicinal chemistry library generation.

DEL Split-and-Pool Cycle

This diagram details the iterative nature of DEL synthesis, highlighting the synchronization of chemical synthesis and information encoding.

Figure 2: The Split-and-Pool cycle allows exponential library growth (Size = Building Blocks ^ Cycles).

Quality Control and Validation

Trustworthiness in library synthesis relies on rigorous QC. You cannot test every compound in a billion-member library, so statistical sampling is used.

| QC Parameter | HTPS (Parallel) Criteria | DEL (Pool) Criteria |

| Purity Goal | >85% (LC-UV/ELSD) | N/A (Mixture) |

| Identity Verification | LC-MS (Mw confirmation) | qPCR / Next-Gen Sequencing (Tag Check) |

| Sampling Rate | 100% or Random 10% | Test synthesis on "Pilot" DNA tag first |

| Reaction Success | Yield > 5 mg per well | Conversion > 70% by LC-MS (on model) |

Self-Validating System: In DEL synthesis, always include a "fidelity control." Synthesize a known binder on a specific DNA tag alongside the library. If the sequencing data does not show high enrichment of that specific tag after screening against the target, the library synthesis or selection failed.

References

-

DNA-encoded chemical libraries: foundations and applications in lead discovery. National Institutes of Health (PMC). Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

-

Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (PMC). Available at: [Link]

-

DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Polar Nitro Compounds

Welcome to the technical support center dedicated to the unique and often frustrating challenges associated with purifying polar nitro compounds. As a senior application scientist, I've witnessed firsthand how the powerful electron-withdrawing nature of the nitro group, while synthetically useful, imparts a set of physical properties that can turn routine purification into a complex puzzle. These compounds are notorious for their high polarity, thermal sensitivity, and sometimes-unexpected reactivity, leading to issues like poor solubility, streaking on silica gel, and even decomposition during workup.

This guide is structured to provide not just protocols, but the underlying rationale to empower you, the researcher, to make informed decisions. We will move from frequently asked questions to deep-dive troubleshooting guides for the most common purification techniques.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the high-level questions that often arise before an experiment begins.

Q1: Why are my polar nitro compounds so difficult to purify by standard column chromatography?

A1: The primary challenge stems from the strong dipole moment of the nitro group (-NO₂).[1] This makes the compounds highly polar. When using normal-phase chromatography (e.g., silica gel), several issues arise:

-

Strong Adsorption: The polar nitro group interacts very strongly with the polar silanol groups (Si-OH) on the silica surface. This can lead to very low Rf values, requiring highly polar and often complex solvent systems to achieve elution.

-

Tailing/Streaking: The strong, sometimes irreversible, binding causes the compound to "streak" or "tail" down the column instead of moving as a tight band.[2] This results in poor separation from impurities.

-

On-Column Decomposition: Silica gel is acidic. This acidic environment can catalyze the decomposition of sensitive nitro compounds, especially those with other functional groups. You may observe new, often colored, spots on your TLC plate after spotting your sample and letting it sit for a while.[3]

Q2: My nitro compound is a solid. What is the best starting point for selecting a recrystallization solvent?

A2: The principle of "like dissolves like" is your guiding star.[4] Since nitroaromatic compounds are generally polar, polar solvents are a good starting point.[4]

-

Good First Choices: Alcoholic solvents (methanol, ethanol, isopropanol) are often effective for nitroaryl compounds.[4][5]

-

The Ideal Solvent Profile: You are looking for a solvent that exhibits a steep solubility curve: sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[4][6] This differential is critical for maximizing your recovery of pure crystals.

-

Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed solvent system is a powerful alternative. This is typically used when your compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent).[4]

Q3: My purified nitro compound is yellow, but I expected it to be colorless. Is it impure?

A3: Not necessarily. While many simple nitroalkanes are colorless or pale yellow, aromatic nitro compounds can be inherently colored due to extended conjugation, which shifts their electronic absorption into the visible spectrum (~330 nm for nitrobenzene).[1] However, a pronounced or deepening yellow/orange/brown color can indicate the presence of impurities. These are often color-forming bodies like nitroolefins or unsaturated aldehyde derivatives that can arise during synthesis or decomposition.[7] Purity should always be confirmed by analytical techniques like NMR, HPLC, or melting point analysis.